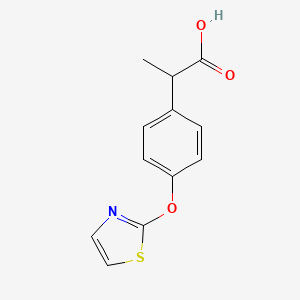

Zoliprofen

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56355-17-0 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid |

InChI |

InChI=1S/C12H11NO3S/c1-8(11(14)15)9-2-4-10(5-3-9)16-12-13-6-7-17-12/h2-8H,1H3,(H,14,15) |

InChI Key |

RXZTWBVFHQLTBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O |

Synonyms |

2-(4-(2-thiazolyloxy)phenyl)-2-methylacetic acid 480156 S 480156-S 480156S |

Origin of Product |

United States |

Foundational & Exploratory

Cyclooxygenase Activity of Loxoprofen Metabolites: A Technical Guide

Disclaimer: Initial searches for "Zoliprofen" did not yield relevant results concerning cyclooxygenase activity. The following guide is based on "Loxoprofen," a widely researched non-steroidal anti-inflammatory drug (NSAID), assuming a typographical error in the original query.

This technical guide provides an in-depth analysis of the cyclooxygenase (COX) activity of loxoprofen and its primary metabolites. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The document outlines the metabolic pathway of loxoprofen, presents quantitative data on the COX inhibitory activity of its metabolites, details relevant experimental protocols, and provides visual diagrams to illustrate key processes.

Introduction: Loxoprofen as a Prodrug

Loxoprofen is a propionic acid derivative NSAID that functions as a prodrug.[1][2] In its parent form, it exhibits little to no pharmacological activity.[2] After oral administration, loxoprofen is rapidly absorbed and converted into its active metabolites, which are responsible for its anti-inflammatory, analgesic, and antipyretic effects.[1][3] The primary mechanism of action for these active metabolites is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Metabolic Pathway of Loxoprofen

The biotransformation of loxoprofen occurs primarily in the liver. The main metabolic reaction is the reduction of the ketone group on the cyclopentanone ring by carbonyl reductase enzymes.[1][3] This process stereoselectively produces two main alcohol metabolites: a trans-alcohol form and a cis-alcohol form.[1][3]

-

Trans-alcohol Metabolite: This is the major active metabolite, often referred to as loxoprofen-SRS.[4][5] Specifically, the (2S,1'R,2'S)-trans-alcohol stereoisomer is the most pharmacologically potent form.[6] It is a powerful inhibitor of both COX-1 and COX-2.[6]

-

Cis-alcohol Metabolite: This metabolite is formed in smaller quantities and possesses minimal pharmacological activity.[1][3]

Further metabolism of loxoprofen and its alcohol metabolites can occur through hydroxylation, mediated by cytochrome P450 enzymes (CYP3A4/5), and subsequent glucuronide conjugation via UGT2B7 before excretion.[1]

Figure 1: Metabolic pathway of Loxoprofen.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory activity of loxoprofen's active metabolite, the trans-alcohol form (loxoprofen-SRS), has been quantified using in vitro enzyme assays. The parent compound, loxoprofen, is inactive against both COX isoforms.[2] The trans-alcohol metabolite is a non-selective inhibitor, potently targeting both COX-1 and COX-2.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Loxoprofen (Parent Drug) | Recombinant Human COX-1 | Inactive | N/A |

| Recombinant Human COX-2 | Inactive | N/A | |

| Loxoprofen-SRS (trans-alcohol) | Recombinant Human COX-1 | 0.64 | 0.35 |

| Recombinant Human COX-2 | 1.85 |

Table 1: Cyclooxygenase inhibitory activity of Loxoprofen and its active trans-alcohol metabolite (loxoprofen-SRS). Data sourced from Noguchi et al. (2005).[5]

Experimental Protocols

The determination of COX inhibitory activity is typically performed using established in vitro methods. Below is a detailed, representative protocol for assessing the potency of compounds against purified COX enzymes.

In Vitro COX Inhibition Assay (Purified Enzyme)

1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified recombinant human COX-1 and COX-2.

2. Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors: Hematin, L-epinephrine

-

Substrate: Arachidonic Acid

-

Test compounds (e.g., loxoprofen metabolites) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction termination solution (e.g., 2.0 M HCl)

-

Prostaglandin E2 (PGE2) standard

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification or LC-MS/MS system

3. Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant COX-1 or COX-2 enzyme in the reaction buffer containing cofactors like hematin.

-

Compound Incubation: Add various concentrations of the test compound (dissolved in DMSO) to the enzyme solution. A vehicle control (DMSO alone) is run in parallel. The mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to the mixture. The final concentration of arachidonic acid is typically kept close to its Km value (e.g., 5 µM).

-

Reaction Termination: After a short incubation period (e.g., 2 minutes) at 37°C, the reaction is stopped by adding a strong acid, such as HCl.

-

Quantification of Prostaglandin Production: The amount of PGE2 produced, which is a direct product of COX activity, is quantified. This is commonly done using a competitive ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: General workflow for an in vitro COX inhibition assay.

Structure-Activity Relationship and Selectivity

The conversion of the parent loxoprofen to its alcohol metabolites is crucial for its COX inhibitory activity. The stereochemistry of the alcohol group is a key determinant of pharmacological effect, with the trans- configuration being essential for potent enzyme inhibition.

The active trans-alcohol metabolite is classified as a non-selective COX inhibitor, as indicated by its COX-1/COX-2 selectivity ratio of 0.35.[5] A ratio close to 1 suggests a lack of selectivity, while ratios significantly less than 1 indicate COX-1 selectivity, and ratios significantly greater than 1 indicate COX-2 selectivity. The non-selective nature of loxoprofen's active metabolite is consistent with its classification as a traditional NSAID, which carries both therapeutic anti-inflammatory benefits (mediated largely by COX-2 inhibition) and potential gastrointestinal side effects (associated with COX-1 inhibition).

Figure 3: Relationship between Loxoprofen metabolism and effects.

Conclusion

The anti-inflammatory and analgesic properties of loxoprofen are not attributable to the parent drug itself, but to its rapid biotransformation into a pharmacologically active trans-alcohol metabolite. This metabolite is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. In contrast, the cis-alcohol and other metabolic products exhibit little to no significant COX inhibitory activity. Understanding the metabolic activation of loxoprofen and the specific activity of its metabolites is crucial for the rational design and development of safer and more effective anti-inflammatory agents.

References

- 1. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of loxoprofen and its alcohol metabolites for potency and selectivity of inhibition of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Synthesis and Purification of Zoliprofen

Introduction

This compound, with the IUPAC name 2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid, is a member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Like other drugs in this class, commonly known as "profens," this compound possesses a chiral center, leading to the existence of two enantiomeric forms, (R)- and (S)-Zoliprofen.[2] Typically, the (S)-enantiomer exhibits significantly higher pharmacological activity.[2] The therapeutic effects of NSAIDs are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. This guide provides a comprehensive overview of a proposed chemical synthesis route for this compound, detailed purification methodologies, and insights into its mechanism of action.

Proposed Chemical Synthesis of this compound

Logical Workflow for the Synthesis of this compound

Caption: A proposed two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of Ethyl 2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoate

-

Reaction Setup: To a stirred solution of ethyl 2-(4-hydroxyphenyl)propanoate (1.0 eq) in dry N,N-dimethylformamide (DMF, approx. 5 mL per mmol of substrate), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Reagent: Add 2-bromothiazole (1.1 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic this compound.

Purification and Chiral Separation

The final purity of the synthesized this compound is critical. The primary purification is achieved through recrystallization, followed by chiral separation to isolate the desired enantiomer.

Purification Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water, acetone/hexane). The ideal solvent will dissolve this compound when hot but not when cold.

-

Procedure: Dissolve the crude this compound in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added.

-

Crystallization: Filter the hot solution to remove any insoluble impurities or charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Protocol for Chiral Separation by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating the enantiomers of profens.[3][4]

Workflow for Purification and Chiral Separation of this compound

Caption: General workflow for the purification of this compound.

Illustrative Chiral HPLC Method:

-

Column: Chiralpak® or Chiralcel® column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[3]

-

Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.[4]

-

Procedure: Inject the sample onto the column and collect the fractions corresponding to the two separated enantiomeric peaks. The elution order of the enantiomers must be determined using a standard of the pure (S)-enantiomer.

Data Summary

Quantitative data for the synthesis of this compound is not available. The following tables provide a template for the characterization and quality control of synthesized this compound, with example data from related profen syntheses for context.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Typical Yield (%) | Reference |

| 1 | Williamson Ether Synthesis | Ethyl 2-(4-hydroxyphenyl)propanoate, 2-Bromothiazole | 70-90 (Est.) | - |

| 2 | Ester Hydrolysis | This compound Ethyl Ester, NaOH | >95 (Est.) | - |

| Overall | Two-Step Synthesis | - | 65-85 (Est.) | See[5] for similar processes |

Table 2: Purification and Purity Analysis

| Purification Method | Parameter | Typical Value | Analytical Method |

| Recrystallization | Chemical Purity | >99.0% | HPLC (Achiral) |

| Chiral HPLC | Enantiomeric Excess (ee) | >99.5% for each enantiomer | HPLC (Chiral) |

| - | Melting Point | To be determined | Melting Point Apparatus |

| - | Structural Confirmation | Consistent with this compound structure | ¹H NMR, ¹³C NMR, MS |

Mechanism of Action: Inhibition of the COX Pathway

This compound, as an NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation process.

COX Signaling Pathway and NSAID Inhibition

Caption: The arachidonic acid cascade and the inhibitory action of this compound.

This pathway illustrates that by blocking the action of COX enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever. The (S)-enantiomer of most profens is a more potent inhibitor of the COX enzymes than the (R)-enantiomer.[2]

References

Zoliprofen: A Technical Overview of its Chemical Properties, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoliprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. While less common than other members of this class, such as ibuprofen and naproxen, its structural features suggest a mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of this compound's chemical properties, a detailed, inferred synthesis protocol, its expected pharmacological action based on related compounds, and standardized experimental methodologies for its evaluation.

Chemical and Physical Properties

This compound, with the IUPAC name 2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid, possesses a unique thiazole-ether linkage. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56355-17-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₃S | [3] |

| Molecular Weight | 249.29 g/mol | [3] |

| IUPAC Name | 2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid | [3] |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O | [3] |

| InChI Key | RXZTWBVFHQLTBU-UHFFFAOYSA-N | [3] |

| Appearance | Solid (predicted) | |

| pKa | 3.52 (predicted) | |

| LogP | 3.1 (predicted) | |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

-

To a solution of 4-hydroxyphenylacetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(4-hydroxyphenyl)propanoate.

Step 2: Protection of the Phenolic Hydroxyl Group

-

Dissolve methyl 2-(4-hydroxyphenyl)propanoate in anhydrous dichloromethane.

-

Add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base like triethylamine.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the protected intermediate.

Step 3: Williamson Ether Synthesis

-

To a solution of the protected intermediate in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C.

-

Allow the mixture to stir for 30 minutes, then add 2-bromothiazole.

-

Warm the reaction to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield methyl 2-(4-(thiazol-2-yloxy)phenyl)propanoate.

Step 4: Hydrolysis to this compound

-

Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, acidify the mixture with dilute hydrochloric acid (HCl) to pH 3-4.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Pharmacological Profile

Mechanism of Action

Like other NSAIDs, this compound is expected to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is responsible for the production of prostaglandins that mediate pain and inflammation.

The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. The selectivity of this compound for COX-1 versus COX-2 has not been reported, but it is a critical parameter in defining its therapeutic index.

Cyclooxygenase Inhibition Pathway

References

- 1. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the In Vivo Analgesic and Antipyretic Effects of Zoliprofen-Related Compounds

Introduction

Pain and fever are common physiological responses to tissue injury and infection, primarily mediated by the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for managing these symptoms. This technical guide provides a comprehensive overview of the in vivo analgesic and antipyretic properties of Zoliprofen-related propionic acid derivatives, Zaltoprofen and Loxoprofen. These compounds exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins that mediate pain and fever.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs like Zaltoprofen and Loxoprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes.[2] Prostaglandin E2 (PGE2) is a key mediator in sensitizing nociceptors to painful stimuli and in elevating the hypothalamic set point for body temperature, leading to fever.[3][4] By blocking COX enzymes, these drugs reduce the production of PGE2, thereby producing analgesic and antipyretic effects.[3][4] Loxoprofen is a prodrug that is metabolized into an active form, which then non-selectively inhibits both COX-1 and COX-2.[5]

In Vivo Analgesic Effects

The analgesic efficacy of this compound-related compounds has been evaluated in various preclinical models of pain. These models are designed to assess the drug's ability to reduce nociceptive responses to chemical and thermal stimuli.

Data Presentation: Analgesic Activity

| Compound | Animal Model | Pain Induction | Route of Admin. | Dose | Analgesic Effect | Reference |

| Zaltoprofen | Human | Acute Upper Respiratory Tract Infection | Oral | 160 mg | Significant decrease in VAS pain scores | [6] |

| Loxoprofen | Human | Acute Upper Respiratory Tract Infection | Oral | 60 mg | Significant decrease in VAS pain scores | [6] |

| Loxoprofen | Rat | Carrageenan-induced Paw Edema | Oral | 3 mg/kg | Therapeutic effect in adjuvant arthritis | [7] |

| Loxoprofen | Rat | Carrageenan-induced Paw Edema | Intramuscular | 6 mg/kg | Therapeutic effect in adjuvant arthritis | [7] |

VAS: Visual Analog Scale

Experimental Protocols: Analgesic Assays

This model is widely used to screen for peripheral analgesic activity.

-

Animals: Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Drug Administration: The test compound (this compound analog) or vehicle is administered orally or intraperitoneally. A standard analgesic like Aspirin is used for the positive control group.

-

Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg).[8]

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.[8]

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

This method is used to evaluate central analgesic activity.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Animals: Mice or rats are used.

-

Baseline Reaction Time: The initial reaction time of each animal to the heat stimulus (licking of paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compound or vehicle is administered.

-

Post-Treatment Reaction Time: The reaction time is measured again at specific intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.

-

Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

In Vivo Antipyretic Effects

The antipyretic potential of this compound-related compounds is assessed by their ability to reduce fever induced by pyrogenic substances in animal models.

Data Presentation: Antipyretic Activity

| Compound | Animal Model | Pyrexia Induction | Route of Admin. | Dose | Antipyretic Effect | Reference |

| Zaltoprofen | Human | Acute Upper Respiratory Tract Infection | Oral | 160 mg | Significant decrease in body temperature | [6] |

| Loxoprofen | Human | Acute Upper Respiratory Tract Infection | Oral | 60 mg | Significant decrease in body temperature | [6] |

| Loxoprofen | Rat | Not Specified | Oral / Intramuscular | Not Specified | Similar potency for both routes | [7] |

Experimental Protocol: Brewer's Yeast-Induced Pyrexia

This is a standard model for evaluating antipyretic drugs.

-

Animals: Wistar rats (150-200 g) are typically used.

-

Baseline Temperature: The basal rectal temperature of each rat is measured using a digital thermometer.

-

Induction of Pyrexia: A 20% aqueous suspension of Brewer's yeast is injected subcutaneously into the dorsal region of the animals (10 ml/kg).

-

Post-Induction Temperature: The rectal temperature is recorded again 18-24 hours after yeast injection. Only animals showing a significant increase in body temperature (at least 0.5°C) are selected for the study.

-

Drug Administration: The selected febrile animals are divided into groups and administered the test compound, vehicle, or a standard antipyretic drug (e.g., Paracetamol) orally.

-

Temperature Monitoring: Rectal temperature is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-drug administration.

-

Data Analysis: The reduction in body temperature for each group is calculated and compared to the control group.

Conclusion

The available evidence for Zaltoprofen and Loxoprofen strongly suggests that this compound, as a related compound, would exhibit significant in vivo analgesic and antipyretic activities. These effects are mediated by the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The experimental models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of such compounds. Further studies would be necessary to delineate the specific efficacy and safety profile of this compound itself.

References

- 1. Anti-Inflammatory, Analgesic and Anti-Pyretic Therapies – Pathophysiology [pressbooks.bccampus.ca]

- 2. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. core.ac.uk [core.ac.uk]

- 4. longdom.org [longdom.org]

- 5. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipyretic and analgesic effects of zaltoprofen for the treatment of acute upper respiratory tract infection: verification of a noninferiority hypothesis using loxoprofen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijisrt.com [ijisrt.com]

A Technical Guide to the Pharmacokinetics and Bioavailability of Zaltoprofen in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), in various animal models. Zaltoprofen is recognized for its potent analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] This document compiles quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development.

Mechanism of Action

Zaltoprofen exerts its therapeutic effects through a multi-faceted mechanism. As a propionic acid derivative, its primary action is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[1] Zaltoprofen shows a preferential inhibition of COX-2, the isoform induced during inflammatory processes, over the constitutively expressed COX-1.[2][3] This selectivity may contribute to a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs.[1][2]

Beyond COX inhibition, Zaltoprofen has a unique secondary mechanism involving the inhibition of bradykinin-induced pain responses.[1][3] It has been shown to block the bradykinin B2 receptor-mediated pathway in primary sensory neurons, providing an additional layer of analgesia.[4][5]

Pharmacokinetics in Animal Models

Pharmacokinetic studies of Zaltoprofen have been conducted in several animal models, primarily rats, to characterize its absorption, distribution, metabolism, and excretion.

Rat Models

Studies in rats have been crucial for understanding the fundamental pharmacokinetic properties of Zaltoprofen, including the differential bioavailability of its enantiomers.

| Animal Model | Dose (p.o.) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Sprague-Dawley Rats | Not Specified | Racemic Zaltoprofen | (S): Higher than (R) | (S): Higher than (R) | (S): Higher than (R) | (S): Longer than (R) | (S)-isomer has higher bioavailability | [6][7] |

| Wistar Rats | 10 mg/kg | Zaltoprofen | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

| Wistar Rats | 20 mg/kg | Zaltoprofen | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

| Experimental Rats | Not Specified | S(+)-zaltoprofen (SZPF) | Not Specified | Not Specified | Not Specified | Not Specified | Baseline | [9][10] |

| Experimental Rats | Not Specified | SZPF-loaded NLCs | Not Specified | Not Specified | Not Specified | Not Specified | 431.3% (relative to SZPF) | [9][10] |

(p.o. = oral administration; NLCs = Nanostructured Lipid Carriers)

Notably, studies have shown that the S(+)-enantiomer of Zaltoprofen exhibits significantly higher maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) compared to the R(-)-enantiomer, indicating higher bioavailability of the S-isomer.[6][7] Furthermore, formulating S(+)-zaltoprofen into nanostructured lipid carriers (NLCs) has been shown to dramatically increase its relative oral bioavailability by over 400% in rats, suggesting a promising approach to overcome its inherently poor bioavailability.[9][10]

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic evaluation of Zaltoprofen in animal models.

Animal Studies Protocol

-

Animal Models : Studies commonly utilize adult male Wistar or Sprague-Dawley rats, weighing between 180-250g.[6][8][11] Animals are typically acclimatized for a minimum of one week before the experiment under standard laboratory conditions (e.g., 25°C ± 2°C, 12-hour light/dark cycle) with free access to a standard diet and water.[8]

-

Drug Administration : For oral bioavailability studies, Zaltoprofen is administered via an oro-gastric tube.[8][11] Doses can range from 10 mg/kg to 40 mg/kg.[8][11] The drug is often dissolved in a vehicle like 10% dimethyl sulphoxide (DMSO).[11] For intravenous administration, the drug is typically injected into a tail vein to determine absolute bioavailability.

Sample Collection and Preparation

-

Blood Sampling : Following drug administration, blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Collection is often performed from the tail vein or via the common carotid artery.[7][11]

-

Plasma Preparation : Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[12]

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of Zaltoprofen in plasma is predominantly achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Sample Extraction :

-

Solid-Phase Extraction (SPE) : A small volume of plasma (e.g., 0.2 mL) is processed using SPE cartridges to extract the Zaltoprofen enantiomers.[6][7]

-

Liquid-Liquid Extraction (LLE) : Plasma samples (e.g., 250 µL) can be extracted using an organic solvent.[13]

-

Protein Precipitation : This method involves adding a solvent like acetonitrile to the plasma to precipitate proteins, followed by centrifugation to isolate the supernatant containing the drug.

-

-

Chromatographic Conditions :

-

Column : A chiral column such as Chiralcel OJ-H (4.6 mm × 150 mm, 5 µm) is used for the separation of enantiomers.[6][7] For general quantification, a standard C18 column (e.g., 250mm x 4.6mm, 5µm) is employed.[14][15]

-

Mobile Phase : A common mobile phase composition is a mixture of acetonitrile and a buffer (e.g., 0.1% v/v acetic acid) in a ratio like 95:5 v/v.[15]

-

Detection : UV detection is commonly set at a wavelength of 331 nm or 244 nm.[6][14][15]

-

Internal Standard : An internal standard, such as enalapril or nevirapine, is often used to ensure accuracy and precision.[7][13]

-

-

Method Validation : The analytical method is validated for linearity, precision, accuracy, and recovery. Linearity is typically established over a concentration range of 0.05 to 20 µg/mL.[13][14] The lower limit of quantification (LLOQ) is often around 0.05 to 0.1 µg/mL.[6][13]

Conclusion

The pharmacokinetic profile of Zaltoprofen in animal models, particularly rats, indicates rapid absorption after oral administration.[12] Key findings highlight the stereoselective disposition of the drug, with the S(+)-enantiomer demonstrating superior bioavailability.[6][7] Advanced formulation strategies, such as nanostructured lipid carriers, have shown significant potential in enhancing the oral bioavailability of Zaltoprofen.[9][10] The well-established HPLC-based bioanalytical methods provide a robust and sensitive tool for the accurate quantification of Zaltoprofen in biological matrices, facilitating further preclinical and clinical investigations.[13][14] This guide provides foundational data and methodologies to aid researchers in the ongoing development and optimization of Zaltoprofen as a therapeutic agent.

References

- 1. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]

- 2. What is Zaltoprofen used for? [synapse.patsnap.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Zaltoprofen, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral pharmacokinetics of zaltoprofen in rats by HPLC with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anti-inflammatory and arthritic activity of zaltoprofen compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhancement of S(+)-zaltoprofen oral bioavailability using nanostructured lipid carrier system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurjanat.com [eurjanat.com]

- 12. Single-dose and multiple-dose pharmacokinetics of zaltoprofen after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide on the Role of Non-Steroidal Anti-Inflammatory Drugs in Acute Upper Respiratory Tract Infection: A Review of Zaltoprofen and Loxoprofen

Disclaimer: Initial searches for "Zoliprofen" did not yield results for a recognized pharmaceutical agent. The following guide is based on clinically studied non-steroidal anti-inflammatory drugs (NSAIDs), Zaltoprofen and Loxoprofen, which are utilized in the management of symptoms associated with acute upper respiratory tract infections (URTIs).

This technical guide provides a comprehensive overview of the role of specific NSAIDs in the symptomatic treatment of acute upper respiratory tract infections. The focus is on the mechanism of action, clinical efficacy, and experimental data related to Zaltoprofen and Loxoprofen. This document is intended for researchers, scientists, and drug development professionals.

Introduction to NSAIDs in Acute Upper Respiratory Tract Infections

Acute upper respiratory tract infections (URTIs) are a common cause of illness, with symptoms including fever, pain (such as sore throat and headache), and inflammation of the upper airways.[1][2] While most URTIs are viral and self-limiting, symptomatic relief is a key aspect of patient management.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are frequently used to alleviate these symptoms due to their antipyretic, analgesic, and anti-inflammatory properties.[3] This guide will focus on Zaltoprofen and Loxoprofen, two NSAIDs that have been studied for this indication.

Mechanism of Action

Loxoprofen and Zaltoprofen are propionic acid derivatives that act as non-selective cyclooxygenase (COX) inhibitors.[4] Their primary mechanism involves blocking the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[5][6] By inhibiting prostaglandin synthesis, these NSAIDs effectively reduce these symptoms.[5][7]

Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite after oral administration.[4][5] This conversion is a key feature that is thought to reduce the risk of gastrointestinal side effects compared to other NSAIDs.[5][6] Zaltoprofen also exhibits potent anti-inflammatory and analgesic effects.[8]

Below is a diagram illustrating the signaling pathway affected by these NSAIDs.

Clinical Data

Clinical trials have evaluated the efficacy of Zaltoprofen and Loxoprofen in patients with acute upper respiratory tract infections. The primary endpoints in these studies were typically the reduction in body temperature (antipyretic effect) and pain scores (analgesic effect).

A double-blind study assessed the antipyretic and analgesic effects of single doses of Zaltoprofen (80 mg and 160 mg) compared to a placebo in 170 patients with acute upper respiratory tract infection.[8]

Table 1: Summary of Zaltoprofen Clinical Trial Results [8]

| Parameter | Zaltoprofen (80 mg) | Zaltoprofen (160 mg) | Placebo |

| Change in Body Temperature | Significant decrease from baseline at 0.5 to 6 hours | Significant decrease from baseline at 0.5 to 6 hours | No significant decrease |

| Change in Pain Score (VAS) | Significant decrease from baseline at all measurement points | Significant decrease from baseline at all measurement points | No significant change |

A multicenter, double-blind, randomized study was conducted to compare the noninferiority of a single 160 mg dose of Zaltoprofen to a 60 mg dose of Loxoprofen sodium in 330 patients with acute upper respiratory tract infection.[9]

Table 2: Summary of Loxoprofen vs. Zaltoprofen Noninferiority Trial [9]

| Parameter | Zaltoprofen (160 mg) | Loxoprofen (60 mg) | Placebo |

| Decrease in Body Temperature (at 4h) | Significant decrease | Significant decrease | No significant change |

| Decrease in Pain Score (VAS at 4h) | Significant decrease | Significant decrease | No significant change |

| Noninferiority Conclusion | Zaltoprofen was non-inferior to Loxoprofen for both antipyretic and analgesic effects. | - | - |

Experimental Protocols

The clinical trials cited employed rigorous methodologies to assess the efficacy and safety of the study drugs. Below is a generalized workflow for such a clinical trial.

-

Study Design: The studies were typically multicenter, randomized, double-blind, and placebo-controlled or active-comparator controlled.[8][9]

-

Patient Population: Adult patients diagnosed with acute upper respiratory tract infection were enrolled.[8][9]

-

Interventions: Single oral doses of the investigational drug (Zaltoprofen or Loxoprofen) or placebo were administered.[8][9]

-

Outcome Measures:

-

Safety Assessments: Monitoring and recording of any adverse events throughout the study period.[9]

Conclusion

Zaltoprofen and Loxoprofen are effective non-steroidal anti-inflammatory drugs for the symptomatic management of acute upper respiratory tract infections. Their mechanism of action, centered on the inhibition of prostaglandin synthesis, leads to significant antipyretic and analgesic effects. Clinical studies have demonstrated their efficacy in reducing fever and pain in patients with URTIs. The prodrug nature of Loxoprofen may offer a favorable gastrointestinal safety profile. Further research could explore the comparative efficacy and safety of these agents against other commonly used NSAIDs in this indication.

References

- 1. drugs.com [drugs.com]

- 2. Medications to Treat Upper Respiratory Infections [healthline.com]

- 3. NSAIDs in Acute Respiratory Infection | The Centre for Evidence-Based Medicine [cebm.net]

- 4. Loxoprofen - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 6. What is Loxoprofen Sodium Hydrate used for? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. A double-blind study of zaltoprofen for the treatment of upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antipyretic and analgesic effects of zaltoprofen for the treatment of acute upper respiratory tract infection: verification of a noninferiority hypothesis using loxoprofen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Zoliprofen Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoliprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The structural characteristics of this compound and its derivatives play a crucial role in their potency, selectivity, and overall pharmacological profile. This technical guide delves into the structural activity relationships (SAR) of this compound derivatives, providing insights into the molecular features governing their anti-inflammatory and analgesic properties. The information presented herein is intended to aid researchers and drug development professionals in the design and synthesis of novel, more effective, and safer anti-inflammatory agents.

Core Concepts: Mechanism of Action

The primary mechanism of action for this compound and its derivatives, like other NSAIDs, involves the inhibition of the COX enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa.[3] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[3] Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the development of NSAIDs with an improved safety profile, particularly concerning gastrointestinal side effects.[3][4]

The anti-inflammatory effects of NSAIDs are also linked to their ability to modulate various signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Several NSAIDs have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[5][6] The extent to which this compound and its derivatives modulate this pathway is an active area of research.

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for this compound Analogues

| Compound ID | R1-Substituent | R2-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | H | H | Data not available | Data not available | Data not available |

| Z-01 | CH3 | H | Data not available | Data not available | Data not available |

| Z-02 | Cl | H | Data not available | Data not available | Data not available |

| Z-03 | OCH3 | H | Data not available | Data not available | Data not available |

| Z-04 | H | CH3 | Data not available | Data not available | Data not available |

| Z-05 | H | F | Data not available | Data not available | Data not available |

Table 2: In Vivo Anti-Inflammatory Activity of this compound Analogues (Carrageenan-Induced Paw Edema in Rats)

| Compound ID | Dose (mg/kg) | % Inhibition of Edema | ED50 (mg/kg) |

| This compound | Data not available | Data not available | Data not available |

| Z-01 | Data not available | Data not available | Data not available |

| Z-02 | Data not available | Data not available | Data not available |

| Z-03 | Data not available | Data not available | Data not available |

| Z-04 | Data not available | Data not available | Data not available |

| Z-05 | Data not available | Data not available | Data not available |

| Indomethacin (Standard) | 10 | Reference value | Reference value |

Experimental Protocols

Synthesis of this compound Derivatives

A general, illustrative procedure for the synthesis of profen derivatives is provided below, as a specific, detailed protocol for a series of this compound derivatives is not publicly available. This procedure can be adapted by those skilled in the art.

The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from a suitable substituted benzene derivative. A common synthetic route for profens involves the following key steps:

-

Friedel-Crafts Acylation: The initial step typically involves the acylation of a substituted aromatic ring with an appropriate acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl3).

-

Willgerodt-Kindler Reaction or similar rearrangement: The resulting ketone is then converted to a carboxylic acid derivative.

-

Esterification and α-methylation: The carboxylic acid is often esterified, followed by α-methylation to introduce the characteristic propionic acid side chain.

-

Hydrolysis: Finally, the ester is hydrolyzed to yield the desired profen derivative.

For the synthesis of amide derivatives, the carboxylic acid moiety of the profen can be activated (e.g., by conversion to an acid chloride) and then reacted with the desired amine.[7]

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against ovine COX-1 and human recombinant COX-2 can be determined using a well-established enzyme immunoassay (EIA) kit.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Prostaglandin screening EIA kit

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., Indomethacin, Celecoxib)

Procedure:

-

The test compounds and reference inhibitors are pre-incubated with the COX enzymes (COX-1 or COX-2) for a specified period at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a set time and is then terminated.

-

The concentration of prostaglandin E2 (PGE2) produced is quantified using the EIA kit according to the manufacturer's instructions.

-

The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the control (enzyme and substrate without inhibitor).

-

IC50 values (the concentration of the compound that causes 50% inhibition of enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity of the this compound derivatives can be evaluated using the carrageenan-induced paw edema model in rats.

Animals:

-

Male Wistar rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water before the experiment.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds, vehicle (control), or reference drug are administered orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

-

The ED50 value (the dose that produces 50% inhibition of edema) can be determined from the dose-response curve.

Signaling Pathways and Logical Relationships

Cyclooxygenase (COX) Inhibition Pathway

The primary mechanism of action of this compound derivatives involves the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Caption: Inhibition of the COX pathway by this compound derivatives.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Some NSAIDs can inhibit this pathway, contributing to their anti-inflammatory effects.

Caption: Overview of the NF-κB signaling pathway in inflammation.

Experimental Workflow for SAR Studies

The structural activity relationship of this compound derivatives is typically investigated through a systematic workflow involving synthesis, in vitro screening, and in vivo evaluation.

Caption: Workflow for the SAR study of this compound derivatives.

Conclusion

The structural activity relationship of this compound derivatives is a critical area of study for the development of improved anti-inflammatory therapies. By systematically modifying the chemical structure and evaluating the resulting effects on COX inhibition and in vivo efficacy, researchers can identify key pharmacophoric features and optimize lead compounds. While specific quantitative data for a broad range of this compound derivatives remains to be fully elucidated in publicly accessible literature, the general principles of NSAID SAR provide a valuable framework for future research. Further investigation into the modulation of signaling pathways such as NF-κB by this compound and its analogues will provide a more comprehensive understanding of their mechanism of action and may lead to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles.

References

- 1. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpda.org [ijpda.org]

- 3. mdpi.com [mdpi.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Zoliprofen: A Technical Chronicle of its Discovery and Preclinical Development

For Research Use Only. Not for human or veterinary use.

Abstract

Zoliprofen (CAS 56355-17-0) is a potent, orally active, non-steroidal anti-inflammatory agent (NSAID) belonging to the phenylpropanoic acid class of compounds. Its discovery and development as a research chemical stem from investigations into novel anti-inflammatory agents. This compound is distinguished by its dual mechanism of action, which includes inhibition of prostaglandin synthesis and a strong antagonistic effect on bradykinin-induced responses. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, based on available scientific literature. All quantitative data are summarized for clarity, and key experimental methodologies and signaling pathways are detailed.

Discovery and Synthesis

This compound, chemically known as 2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid, was first described in a 1996 publication by Hong Dae Choi and colleagues in the Archives of Pharmacal Research. The research focused on the synthesis of a series of 4-(2-thiazolyloxy)phenylalkanoic acids with the goal of identifying novel compounds with significant anti-inflammatory activity.

Synthesis Protocol

The synthesis of this compound involves a multi-step chemical process. The following protocol is a representative synthesis based on standard chemical methodologies for this class of compounds, as the specific, detailed protocol from the original discovery paper is not publicly available.

Experimental Protocol: Synthesis of this compound

-

Esterification of 4-Hydroxyphenylacetic acid: 4-Hydroxyphenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux to produce ethyl 4-hydroxyphenylacetate.

-

Alkylation: The resulting ester is then alkylated using a methylating agent (e.g., methyl iodide) in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran, THF) to yield ethyl 2-(4-hydroxyphenyl)propanoate.

-

Williamson Ether Synthesis: The key thiazolyloxy moiety is introduced by reacting ethyl 2-(4-hydroxyphenyl)propanoate with 2-bromothiazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction forms the ether linkage, yielding ethyl 2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoate.

-

Hydrolysis: The final step is the saponification of the ethyl ester to the carboxylic acid. The ester is treated with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate this compound.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield pure this compound.

Logical Workflow for this compound Synthesis

Caption: General synthetic workflow for this compound.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that contributes to its potent anti-inflammatory and analgesic properties.

Inhibition of Prostaglandin Synthesis

Like other NSAIDs, this compound is an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. By inhibiting PGE2 synthesis, this compound effectively reduces these inflammatory responses.[1]

Antagonism of Bradykinin Signaling

A distinctive feature of this compound is its strong antagonistic action against bradykinin.[1] Bradykinin is a potent inflammatory mediator that acts via B2 receptors on sensory neurons, leading to vasodilation, increased vascular permeability, and the sensation of pain. This compound markedly inhibits bradykinin-induced edema and pain reactions, suggesting it interferes with the bradykinin signaling cascade downstream of the receptor.[1] This action is considered a significant contributor to its analgesic efficacy, potentially offering a broader mechanism of pain relief than COX inhibition alone.

Signaling Pathway: Bradykinin and Arachidonic Acid Cascades

Caption: this compound's dual mechanism of action.

Preclinical Pharmacological Data

Preclinical studies have demonstrated this compound's potent anti-inflammatory, analgesic, antipyretic, and anti-platelet aggregation activities. The compound has been shown to be significantly more potent than other established NSAIDs in several animal models.

Anti-Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation induced by collagen and arachidonic acid. This effect is a direct consequence of its inhibition of the COX-1 enzyme in platelets, which blocks the synthesis of thromboxane A2, a key mediator of platelet aggregation.

| Assay | Species | Inducer | Relative Potency (vs. Ibuprofen/Fenoprofen) |

| Platelet Aggregation | Rat, Rabbit | Collagen | ~20x more effective |

| Platelet Aggregation | Rat, Rabbit | Arachidonic Acid | ~20x more effective |

Data sourced from commercial product descriptions citing the original 1996 discovery paper.

Experimental Protocol: Platelet Aggregation Assay (General Method)

-

Blood Collection: Whole blood is collected from test subjects (e.g., rats or rabbits) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 1000 rpm for 10 minutes) to separate the PRP from red and white blood cells.

-

Incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C in an aggregometer.

-

Induction of Aggregation: A platelet aggregation agonist (e.g., collagen or arachidonic acid) is added to the PRP samples to induce aggregation.

-

Measurement: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The change in light transmission is recorded over time.

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control. An IC50 value (the concentration required to inhibit aggregation by 50%) can be determined.

In Vivo Anti-Inflammatory and Analgesic Activity

This compound has shown potent activity in various animal models of inflammation and pain.

| Model | Species | Effect | Relative Potency (vs. Ibuprofen/Fenoprofen) |

| Endotoxin-induced diarrhea | Mouse | Inhibition | ~20x more effective |

| Arachidonic acid-induced acute mortality | Rabbit | Inhibition | ~20x more effective |

| Carrageenan-induced paw edema | Rat | Inhibition | Potent activity reported |

| Bradykinin-induced edema and pain | Rat | Inhibition | Marked inhibition reported |

Data sourced from commercial product descriptions citing the original 1996 discovery paper.

Experimental Protocol: Carrageenan-Induced Paw Edema (General Method)

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: Animals are fasted overnight and then administered this compound or a vehicle control orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is made into the right hind paw of each rat.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The percentage of edema inhibition by this compound is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the drug-treated group.

Conclusion

This compound is a potent non-steroidal anti-inflammatory drug developed for research purposes. Its discovery in the mid-1990s provided a new chemical scaffold with significant anti-inflammatory and analgesic properties. Its dual mechanism of action, targeting both the cyclooxygenase and bradykinin pathways, makes it a valuable tool for investigating the complex mechanisms of pain and inflammation. The preclinical data indicate a potency significantly greater than that of first-generation NSAIDs like ibuprofen, particularly in models of platelet aggregation and endotoxin-induced responses. Further research and public availability of the primary discovery data would be beneficial for a more complete understanding of this compound's pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for Zoliprofen in In Vivo Models of Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Zoliprofen, a novel non-steroidal anti-inflammatory drug (NSAID), in established in vivo models of inflammatory pain. It includes summaries of expected quantitative data, detailed experimental protocols, and visualizations of the underlying mechanism of action and experimental workflows.

Presumed Mechanism of Action of this compound

This compound, as a member of the NSAID class, is presumed to exert its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is a primary mediator of pain and inflammatory responses.[1][2][3] By blocking COX-2, this compound is expected to reduce the synthesis of prostaglandins, which are key signaling molecules that sensitize nociceptors, leading to hyperalgesia and promoting inflammation.[3][4][5]

Experimental Workflow for Preclinical Evaluation

The preclinical in vivo evaluation of this compound for inflammatory pain typically follows a standardized workflow. This ensures robust and reproducible data collection for assessing the compound's efficacy and potency. The process begins with acclimatizing the animals, followed by baseline pain sensitivity measurements. An inflammatory state is then induced, and this compound is administered. Post-treatment, pain-related behaviors and inflammatory markers are assessed at various time points.

Carrageenan-Induced Paw Edema Model

This is a widely used model for acute inflammatory pain, ideal for the initial screening of anti-inflammatory compounds.[6][7]

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

-

Acclimatization: Animals are housed for at least one week before the experiment with free access to food and water.

-

Baseline Measurement: The baseline paw volume is measured using a plethysmometer.

-

Induction of Inflammation: 100 µL of a 1% λ-carrageenan solution in sterile saline is injected into the plantar surface of the right hind paw.[7]

-

Drug Administration: this compound (e.g., 1, 5, 10 mg/kg), vehicle control, and a positive control (e.g., Indomethacin 10 mg/kg) are administered orally (p.o.) 30 minutes before carrageenan injection.

-

Assessment of Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage increase in paw volume is calculated.

-

Assessment of Hyperalgesia:

-

Mechanical Hyperalgesia: Paw withdrawal threshold (PWT) is measured using von Frey filaments at baseline and at hourly intervals post-carrageenan.

-

Thermal Hyperalgesia: Paw withdrawal latency (PWL) to a radiant heat source is measured using the Hargreaves apparatus.

-

Expected Quantitative Data:

The following tables summarize the expected outcomes for this compound in this model.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (%) | % Inhibition of Edema |

| Vehicle Control | - | 75 ± 5.2 | - |

| This compound | 1 | 58 ± 4.1 | 22.7 |

| This compound | 5 | 42 ± 3.5 | 44.0 |

| This compound | 10 | 25 ± 2.9 | 66.7 |

| Indomethacin | 10 | 22 ± 2.5 | 70.7 |

Table 2: Effect of this compound on Carrageenan-Induced Mechanical Hyperalgesia

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 3h | % Reversal of Hyperalgesia |

| Vehicle Control | - | 4.5 ± 0.8 | - |

| This compound | 1 | 6.8 ± 1.0 | 32.9 |

| This compound | 5 | 9.5 ± 1.2 | 71.4 |

| This compound | 10 | 12.1 ± 1.5 | 108.6 |

| Indomethacin | 10 | 13.0 ± 1.3 | 121.4 |

(Note: Baseline PWT is assumed to be ~15g. Data are presented as mean ± SEM and are hypothetical.)

Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This model induces a more chronic inflammatory state, mimicking aspects of rheumatoid arthritis, and is suitable for evaluating compounds intended for persistent inflammatory pain.[6][8][9]

Experimental Protocol:

-

Animals: Lewis rats (female, 150-200g) are often used due to their susceptibility to developing arthritis.

-

Acclimatization: Standard housing and acclimatization for one week.

-

Induction of Arthritis: A single intra-plantar injection of 100 µL of CFA (1 mg/mL heat-killed Mycobacterium tuberculosis in oil/saline emulsion) is administered into the right hind paw.

-

Drug Administration: Treatment with this compound (e.g., 5, 10, 20 mg/kg, p.o.), vehicle, or a positive control (e.g., Etoricoxib 10 mg/kg) is initiated on day 7 post-CFA injection and continued daily for 14 days.

-

Assessment of Arthritis:

-

Paw Volume: Measured every other day using a plethysmometer.

-

Arthritic Score: Paws are scored visually for inflammation (0=normal, 1=mild swelling/erythema, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity).

-

-

Assessment of Hyperalgesia: Mechanical and thermal hyperalgesia are assessed on specified days (e.g., days 7, 14, 21).

Expected Quantitative Data:

Table 3: Effect of this compound on Paw Volume in CFA-Induced Arthritis (Day 21)

| Treatment Group | Dose (mg/kg/day, p.o.) | Paw Volume (mL) | % Reduction in Edema |

| Vehicle Control | - | 2.8 ± 0.3 | - |

| This compound | 5 | 2.1 ± 0.2 | 25.0 |

| This compound | 10 | 1.6 ± 0.2 | 42.9 |

| This compound | 20 | 1.3 ± 0.1 | 53.6 |

| Etoricoxib | 10 | 1.2 ± 0.1 | 57.1 |

Table 4: Effect of this compound on Arthritic Score in CFA-Induced Arthritis (Day 21)

| Treatment Group | Dose (mg/kg/day, p.o.) | Arthritic Score (0-4) |

| Vehicle Control | - | 3.5 ± 0.4 |

| This compound | 5 | 2.4 ± 0.3 |

| This compound | 10 | 1.7 ± 0.2 |

| This compound | 20 | 1.1 ± 0.2 |

| Etoricoxib | 10 | 1.0 ± 0.2 |

(Note: Data are presented as mean ± SEM and are hypothetical.)

By following these detailed protocols, researchers can effectively evaluate the anti-inflammatory and analgesic properties of novel compounds like this compound in clinically relevant in vivo models. The provided data tables serve as a template for presenting efficacy data in a clear and comparative manner.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. anti-inflammatory-drugs-and-their-mechanism-of-action - Ask this paper | Bohrium [bohrium.com]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 5. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What in vivo models are used for pain studies? [synapse.patsnap.com]

Application Note: High-Throughput Cell-Based Assays for Evaluating the Anti-Inflammatory Activity of Zoliprofen

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into pro-inflammatory mediators called prostaglandins.[2] Zoliprofen is a novel compound with potential anti-inflammatory properties. Evaluating its efficacy and mechanism of action requires robust and reproducible in vitro models.

Cell-based assays provide a biologically relevant environment to screen compounds and elucidate their mechanisms of action.[3][4] A common in vitro model uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response in immune cells like macrophages.[5][6] LPS stimulation activates intracellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB), leading to the upregulation of inflammatory enzymes (e.g., COX-2, iNOS) and the release of pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)) and prostaglandins (e.g., Prostaglandin E2 (PGE2)).[6][7][8]

This application note provides detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory activity of this compound by measuring its effect on PGE2, TNF-α, and IL-6 production in LPS-stimulated cells, and by directly assessing its inhibitory activity on COX-1 and COX-2 enzymes.

Experimental Workflow and Signaling

The overall experimental process involves stimulating cultured cells to induce an inflammatory response and then treating them with this compound to measure its inhibitory effects on key inflammatory markers.

Caption: General workflow for assessing this compound's anti-inflammatory effects.

The primary signaling pathway targeted by many NSAIDs begins with an inflammatory stimulus like LPS and results in the production of prostaglandins. This compound is hypothesized to inhibit the COX-2 enzyme within this cascade.

Caption: LPS-induced pro-inflammatory signaling pathway and the target of this compound.

Experimental Protocols

Protocol 1: Measurement of PGE2, TNF-α, and IL-6 Production

This protocol details the steps to quantify the inhibitory effect of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.

A. Materials

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

Commercially available ELISA kits for Mouse PGE2, TNF-α, and IL-6[9][10][11]

B. Cell Culture and Seeding

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Harvest cells using a cell scraper and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell adherence.

C. This compound Treatment and LPS Stimulation

-

Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

-

After 24 hours of incubation, remove the old medium from the wells.

-

Add 100 µL of medium containing the different concentrations of this compound to the appropriate wells. Include a "vehicle control" group with medium and DMSO only.

-

Incubate the plate for 1 hour at 37°C.

-

Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except the "unstimulated control" group. Add 10 µL of medium to the unstimulated wells.

-

Incubate the plate for an additional 24 hours at 37°C.

D. Sample Collection and Analysis

-

Centrifuge the 96-well plate at 400 x g for 10 minutes.

-

Carefully collect the supernatant from each well for analysis.

-

Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatants using their respective commercial ELISA kits, following the manufacturer's instructions.[9][12][13]

-

A cell viability assay (e.g., CCK-8) should be performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity.[9]

Protocol 2: COX-1 and COX-2 Enzyme Inhibitory Assay

This protocol determines the direct inhibitory effect of this compound on COX-1 and COX-2 enzyme activity using a commercially available assay kit. These kits typically measure the peroxidase activity of COX.[14]

A. Materials

-

COX Activity Assay Kit (Fluorometric or Colorimetric)[14]

-

Purified ovine or human COX-1 and COX-2 enzymes (often included in the kit)

-

This compound stock solution (in DMSO)

-

Selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors for controls (often included in the kit)

-

96-well opaque plates (for fluorometric assays) or clear plates (for colorimetric assays)

B. Assay Procedure

-

Prepare serial dilutions of this compound in the provided assay buffer. Also, prepare dilutions of the selective COX-1 and COX-2 inhibitors to serve as positive controls.

-

Add the diluted compounds, vehicle control (DMSO), and positive controls to the wells of the 96-well plate.

-

Add the COX-1 or COX-2 enzyme to the appropriate wells.

-

Prepare the reaction mixture containing the probe and arachidonic acid (the substrate) according to the kit's protocol.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Measure the fluorescence or absorbance at the specified wavelength over time (kinetic measurement) or at a single endpoint after a defined incubation period, as per the kit's instructions.

C. Data Analysis

-

Calculate the rate of reaction (slope of the kinetic curve) for each well.

-

Normalize the activity in the this compound-treated wells to the vehicle control (100% activity).

-

Plot the percentage of COX inhibition versus the logarithm of the this compound concentration.

-